(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide

Description

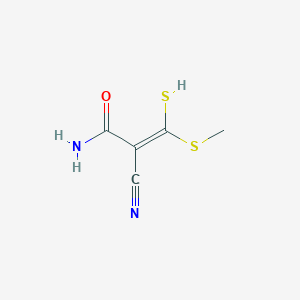

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the C2 position and dual sulfur-containing substituents (methylsulfanyl and sulfanyl) at the C3 position. The (2E) configuration denotes the trans arrangement of the substituents around the double bond. The cyano group is a common pharmacophore in enzyme inhibitors, while sulfur atoms may enhance binding interactions or modulate pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name |

(E)-2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS2/c1-10-5(9)3(2-6)4(7)8/h9H,1H3,(H2,7,8)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFICEXWEYNIXHH-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C(\C#N)/C(=O)N)/S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyanoacetic acid derivatives and methylsulfanyl-containing reagents. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methylsulfanyl and sulfanyl groups can undergo oxidation or substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Comparisons

Enzyme Inhibition Profiles

- DHODH Inhibitors: The compound 2-cyano-3-cyclopropyl-3-hydroxy propenamide () inhibits dihydroorotate dehydrogenase (DHODH), a target in immunosuppressive therapy. Its cyclopropyl and hydroxy groups likely stabilize interactions with the enzyme’s active site.

- HDAC Inhibitors : NVP-LAQ824 () contains a phenyl group and N-hydroxy moiety, critical for binding to histone deacetylase (HDAC). Replacing phenyl with sulfur-containing groups (as in the target compound) might alter binding affinity or selectivity, though sulfur’s electron-rich nature could enhance metal coordination in enzyme active sites .

Protein Interactions

- HSA Binding: Coumarin-derived enamides () exhibit strong binding to human serum albumin (HSA), a property influenced by their aromatic coumarin moiety.

Antimicrobial Potential

- (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide () demonstrates antimicrobial activity attributed to its indolyl group, which may disrupt microbial membranes. The target compound’s sulfanyl groups could similarly interact with thiol-containing microbial enzymes, though direct evidence is needed .

Biological Activity

The compound (2E)-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is a member of the cyanoenamide family, characterized by its unique structure that includes both sulfanyl and methylsulfanyl groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂S₂ |

| Molecular Weight | 188.28 g/mol |

| CAS Number | 57280-03-2 |

| LogP | 3.17108 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to This compound . For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide , demonstrated significant inhibition of pro-inflammatory cytokines in vitro. In macrophage cultures, it effectively reduced the production of nitrite and cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

Case Study: In Vivo Models

In vivo models have shown that similar compounds can significantly reduce paw edema in CFA-induced inflammation models. For example, doses of 100 mg/kg resulted in a notable decrease in inflammation comparable to standard treatments like dexamethasone . These findings suggest that This compound may exhibit similar anti-inflammatory properties.

Anticancer Potential

The anticancer activity of cyanoenamides has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The presence of sulfur-containing groups is believed to enhance their reactivity and interaction with cellular targets.

The proposed mechanisms behind the biological activities of This compound include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to inhibit the synthesis of cytokines involved in inflammatory responses.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Molecular Target Interaction : Molecular docking studies suggest potential interactions with key enzymes involved in inflammation and cancer progression, such as COX-2 and iNOS .

Q & A

Q. Addressing discrepancies in biological activity data across assay platforms :

- Resolution :

- Re-test the compound in triplicate using standardized assays (e.g., ATP-based viability tests vs. flow cytometry). Normalize data to positive controls (e.g., doxorubicin) and apply ANOVA to identify platform-specific biases (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.